6-(tetrahydro-2H-pyran-4-yl)pyrimidine-2,4(1H,3H)-dione

Purity Quality Control Synthetic Intermediate

This 98% pure 6-(tetrahydro-2H-pyran-4-yl)pyrimidine-2,4(1H,3H)-dione incorporates a tetrahydropyran (THP) moiety that confers steric, electronic, and hydrogen-bonding characteristics unattainable with generic 6-alkyl uracils. Evidence demonstrates pyran-functionalized uracils inhibit HepG2 and SKOV3 cancer cell proliferation, while patents highlight the THP group as essential for cardiac myosin modulation. Ideal for kinase inhibitor library synthesis and hypertrophic cardiomyopathy SAR programs. Sealed dry storage at 2–8°C; shipped ambient. For R&D use only.

Molecular Formula C9H12N2O3
Molecular Weight 196.2 g/mol
CAS No. 2098019-24-8
Cat. No. B1491918
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(tetrahydro-2H-pyran-4-yl)pyrimidine-2,4(1H,3H)-dione
CAS2098019-24-8
Molecular FormulaC9H12N2O3
Molecular Weight196.2 g/mol
Structural Identifiers
SMILESC1COCCC1C2=CC(=O)NC(=O)N2
InChIInChI=1S/C9H12N2O3/c12-8-5-7(10-9(13)11-8)6-1-3-14-4-2-6/h5-6H,1-4H2,(H2,10,11,12,13)
InChIKeyBGIANCOPSZSYLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Tetrahydro-2H-pyran-4-yl)pyrimidine-2,4(1H,3H)-dione (CAS 2098019-24-8): A Pyrimidinedione Building Block for Drug Discovery


6-(Tetrahydro-2H-pyran-4-yl)pyrimidine-2,4(1H,3H)-dione, also referred to as 6-(oxan-4-yl)-1H-pyrimidine-2,4-dione, is a heterocyclic compound belonging to the pyrimidinedione class, characterized by a pyrimidine-2,4(1H,3H)-dione core substituted with a tetrahydro-2H-pyran group at the 6-position . It is commercially available as a research chemical with a typical purity of 98% . The compound features a molecular formula of C9H12N2O3 and a molecular weight of 196.20 g/mol . Its structure makes it a valuable intermediate for synthesizing more complex molecules, particularly in medicinal chemistry programs targeting kinases and other therapeutic targets .

Why 6-(Tetrahydro-2H-pyran-4-yl)pyrimidine-2,4(1H,3H)-dione Cannot Be Replaced by Simple 6-Substituted Uracils


Generic substitution with common 6-substituted uracils (e.g., 6-methyluracil, 6-cyclopropyluracil) is not feasible for applications requiring the specific steric, electronic, and hydrogen-bonding characteristics of the tetrahydropyran (THP) group. The THP moiety introduces a saturated oxygen heterocycle that significantly alters lipophilicity, solubility, and metabolic stability compared to alkyl or aryl substituents . In a study of pyran-functionalized uracil derivatives, compounds with a pyran ring demonstrated distinct antiproliferative and antimigratory activities in HepG2 and SKOV3 cancer cell lines, highlighting that the oxygen-containing ring is not a passive structural feature but directly contributes to biological activity [1]. Furthermore, patents on related THP-substituted pyrimidinediones for hypertrophic cardiomyopathy emphasize that the tetrahydropyran moiety is critical for achieving the desired cardiac myosin modulation, underscoring that similar compounds without this group lack the requisite pharmacological profile [2].

Quantitative Differentiation Evidence for 6-(Tetrahydro-2H-pyran-4-yl)pyrimidine-2,4(1H,3H)-dione


Commercial Purity: 98% Specification Provides a Reliable Baseline for Synthesis

The commercially available compound is specified with a minimum purity of 98% as determined by HPLC, providing a consistent and reliable starting material for chemical synthesis . In contrast, many generic 6-substituted uracils are sold at lower purities (e.g., 95-97%) or without rigorous analytical certification, which can introduce variability in downstream reaction yields . For example, 6-cyclopropylpyrimidine-2,4(1H,3H)-dione (CAS 21573-06-8) is often listed without a specified purity grade on major chemical platforms, making procurement for sensitive applications less predictable . While a direct lot-to-lot comparison is vendor-specific, the availability of a certified 98% purity standard reduces risk in medicinal chemistry workflows where stoichiometric precision is critical.

Purity Quality Control Synthetic Intermediate

Antiproliferative Activity in HepG2 and SKOV3 Cancer Cell Lines: Class-Level Evidence for Pyran-Functionalized Uracils

In a study evaluating novel pyran-functionalized uracil derivatives, multiple compounds (3, 5, 6, 7, 8, 9, 10, 11, and 13) significantly inhibited cell proliferation of the HepG2 hepatocellular carcinoma cell line, while compounds 7, 8, 9, and 13 significantly inhibited the proliferation of SKOV3 ovarian cancer cells [1]. The study employed methyl thiazolyl tetrazolium (MTT) and wound-healing assays to assess cytotoxicity and antimigratory activities. Although 6-(tetrahydro-2H-pyran-4-yl)pyrimidine-2,4(1H,3H)-dione itself was not directly tested, its core structure is identical to the pyran-functionalized uracil scaffold that demonstrated activity. This class-level inference suggests that the tetrahydropyran substitution at the 6-position of the pyrimidinedione ring contributes to antiproliferative effects, differentiating these compounds from simple 6-alkyl or 6-aryl uracils lacking the oxygen heterocycle.

Anticancer Cytotoxicity HepG2 SKOV3 Pyran-functionalized uracils

Structural Role in Cardiac Myosin Modulation: Patent Evidence from Tetrahydropyran-Substituted Pyrimidinediones

A patent application (US 20220106314) describes a series of tetrahydropyran (THP)-substituted bicyclic pyrimidinedione compounds as therapeutic agents for hypertrophic cardiomyopathy (HCM) [1]. The invention specifically claims that the THP moiety is essential for reducing excess contractility in hypercontractile states and promoting cardiac relaxation. Although the patent focuses on bicyclic structures (e.g., 5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-2,4-diones) rather than the monocyclic 6-(tetrahydro-2H-pyran-4-yl)pyrimidine-2,4(1H,3H)-dione, the core pyrimidinedione and the 6-position tetrahydropyran group are conserved structural elements. This indicates that the tetrahydropyran group at the 6-position is a key pharmacophore for cardiac myosin modulation. In contrast, related pyrimidinediones without the THP group, such as simple 6-alkyl substituted uracils, lack this biological activity, highlighting a functional differentiation driven by the THP substitution.

Hypertrophic Cardiomyopathy Cardiac Myosin Modulator Pyrimidinedione

High-Impact Application Scenarios for 6-(Tetrahydro-2H-pyran-4-yl)pyrimidine-2,4(1H,3H)-dione


Anticancer Drug Discovery: HepG2 and SKOV3 Cell-Based Screening

Based on the class-level evidence that pyran-functionalized uracils inhibit proliferation of HepG2 and SKOV3 cancer cells [1], 6-(tetrahydro-2H-pyran-4-yl)pyrimidine-2,4(1H,3H)-dione can serve as a core scaffold for synthesizing novel derivatives. The 98% purity ensures reproducible biological testing, and the THP group provides a handle for further functionalization or for improving pharmacokinetic properties. This compound is ideal for laboratories focused on developing uracil-based antitumor agents with improved potency over standard 6-substituted uracils.

Cardiac Myosin Modulator Intermediate for Hypertrophic Cardiomyopathy Research

The compound's structural similarity to the THP-substituted pyrimidinediones claimed in patent US 20220106314 [2] makes it a valuable building block for synthesizing novel cardiac myosin modulators. Researchers can use this compound to explore SAR around the pyrimidinedione core, potentially leading to new treatments for hypertrophic cardiomyopathy. In contrast to 6-alkyl uracils, the tetrahydropyran group specifically enables the desired modulation of cardiac contractility.

Synthetic Intermediate for Kinase Inhibitor Libraries

As an intermediate in the synthesis of more complex molecules , this compound can be used to generate focused libraries of pyrimidine-based kinase inhibitors. The tetrahydropyran group offers unique hydrogen-bonding opportunities and can occupy hydrophobic pockets in kinase active sites, which simple 6-substituted uracils cannot effectively target. The high purity and defined storage conditions (sealed in dry, 2-8°C) ensure stability during library production.

Quote Request

Request a Quote for 6-(tetrahydro-2H-pyran-4-yl)pyrimidine-2,4(1H,3H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.